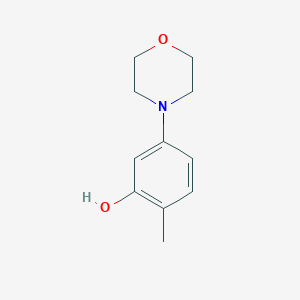
2-Methyl-5-(morpholin-4-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-5-(morpholin-4-yl)phenol is an organic compound that features a phenol group substituted with a methyl group and a morpholine ring. This compound is of interest due to its unique chemical structure, which combines the properties of phenols and morpholines, making it useful in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(morpholin-4-yl)phenol typically involves the reaction of salicylaldehyde with substituted acrylonitriles . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product. The process may involve refluxing the mixture for a specific period to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of advanced catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-Methyl-5-(morpholin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
2-Methyl-5-(morpholin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methyl-5-(morpholin-4-yl)phenol involves its interaction with specific molecular targets. For instance, it may act as an irreversible tyrosine-kinase inhibitor, affecting pathways involving HER-2, EGFR, and ErbB-4 . This inhibition can lead to the disruption of cell signaling pathways, ultimately affecting cell proliferation and survival.
相似化合物的比较
Similar Compounds
- 2-Morpholin-4-yl-phenylamine
- 2-Methoxy-6-[(2-morpholin-4-yl-phenylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone
- 2-(4′-Morpholin-4″-yl-5 H -chromeno [2,3- d ]pyrimidin-2′-yl)phenol
Uniqueness
2-Methyl-5-(morpholin-4-yl)phenol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
属性
CAS 编号 |
103855-89-6 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-methyl-5-morpholin-4-ylphenol |
InChI |
InChI=1S/C11H15NO2/c1-9-2-3-10(8-11(9)13)12-4-6-14-7-5-12/h2-3,8,13H,4-7H2,1H3 |
InChI 键 |
INRHWWZVVFTCAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2CCOCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


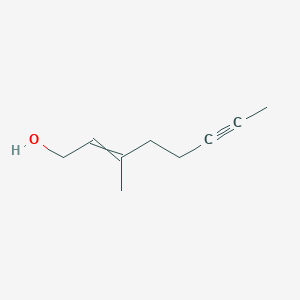
![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)
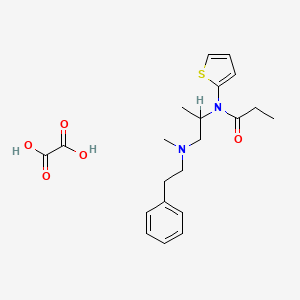

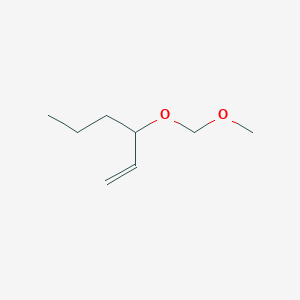
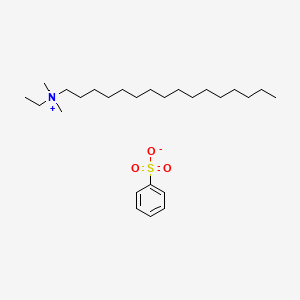

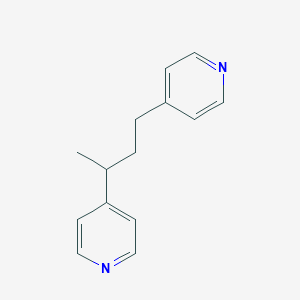
![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
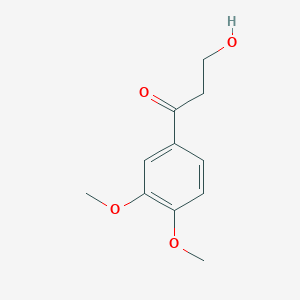
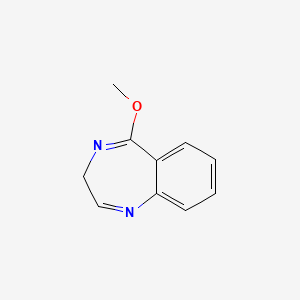
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
![Naphtho[1,2-b]furan-2(3H)-one, 4,5-dihydro-](/img/structure/B14321290.png)
![1-[(Bicyclo[2.2.2]octan-2-ylidene)methyl]pyrrolidine](/img/structure/B14321297.png)
